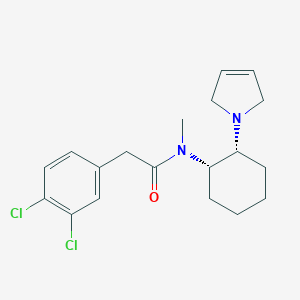
K II Analgesic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K II Analgesic, also known as this compound, is a useful research compound. Its molecular formula is C19H24Cl2N2O and its molecular weight is 367.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
Ketamine's applications in clinical settings are diverse:
Acute Pain Management
Ketamine is frequently used to manage acute postoperative pain. Studies have shown that low-dose ketamine can significantly reduce opioid consumption and improve postoperative analgesia.
| Study Type | Patient Count | Procedure | Ketamine Dosage | Outcome |
|---|---|---|---|---|
| Double-blind randomized trial | 50 | Arthroscopic knee surgery | 0.15 mg/kg IV | Improved postoperative analgesia |
| Double-blind randomized trial | 121 | Gastrectomy | 1.0 mg/kg IV bolus, 0.5 mg/kg·h maintenance | Lower VAS scores and morphine use |
| Double-blind randomized trial | 202 | Spinal surgery | 1 mg/kg IV bolus, followed by continuous infusion | Reduced pain scores and analgesic requirements |
Chronic Pain Syndromes
Ketamine has shown promise in treating chronic pain conditions such as complex regional pain syndrome (CRPS) and fibromyalgia. A notable study demonstrated significant reductions in pain parameters with intravenous ketamine infusions over ten days.
| Study Type | Patient Count | Condition | Treatment Duration | Outcome |
|---|---|---|---|---|
| Double-blind randomized trial | 19 | CRPS patients | Daily infusion for 10 days | Significant reduction in pain |
Perioperative Pain Control
In perioperative settings, ketamine is utilized to minimize the need for opioids during surgery, thereby reducing potential opioid-related side effects.
Case Studies
Several case studies highlight ketamine's effectiveness:
- Case Study 1 : A patient with chronic back pain underwent a series of ketamine infusions, resulting in a marked decrease in pain levels and improved functionality.
- Case Study 2 : In a patient suffering from severe depression with associated chronic pain, ketamine treatment led to both mood improvement and reduced pain perception.
Safety Profile
While ketamine is generally considered safe when administered appropriately, potential side effects include:
- Dissociative symptoms
- Increased blood pressure
- Nausea and vomiting
Monitoring during administration is crucial to mitigate these risks.
Propriétés
Numéro CAS |
106709-52-8 |
|---|---|
Formule moléculaire |
C19H24Cl2N2O |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1S,2R)-2-(2,5-dihydropyrrol-1-yl)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C19H24Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h4-5,8-9,12,17-18H,2-3,6-7,10-11,13H2,1H3/t17-,18+/m0/s1 |
Clé InChI |
PXKSAXUKRMRORY-ZWKOTPCHSA-N |
SMILES |
CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES isomérique |
CN([C@H]1CCCC[C@H]1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonymes |
3,4-dichloro-N-methyl-N-(2-(1-delta(3)-pyrrolinyl)-cyclohexyl)benzeneacetamide K II analgesic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















